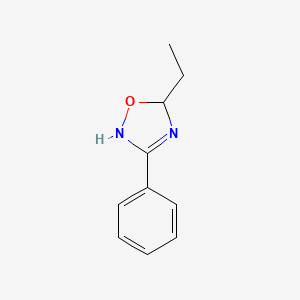![molecular formula C16H17F2N3O5 B10940098 ethyl 3-{[4-(difluoromethoxy)-3-methoxyphenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10940098.png)
ethyl 3-{[4-(difluoromethoxy)-3-methoxyphenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-{[4-(DIFLUOROMETHOXY)-3-METHOXYANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{[4-(DIFLUOROMETHOXY)-3-METHOXYANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazine derivatives.
Introduction of the Difluoromethoxy and Methoxy Groups: The difluoromethoxy and methoxy groups can be introduced through nucleophilic substitution reactions.
Coupling of the Aniline Derivative with the Pyrazole Ring: The final step involves the coupling of the aniline derivative with the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.
Substitution: NaH in dimethylformamide (DMF); alkyl halides in aprotic solvents[][8].
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. It is used in the development of novel pyrazole-based ligands and catalysts .
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development .
Industry: In the agricultural industry, the compound is used as a precursor for the synthesis of fungicides and herbicides. Its structural features contribute to the efficacy of these agrochemicals .
Mécanisme D'action
The mechanism of action of ETHYL 3-{[4-(DIFLUOROMETHOXY)-3-METHOXYANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating metabolic pathways. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to various biological effects .
Comparaison Avec Des Composés Similaires
ETHYL 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE: This compound shares a similar pyrazole core but lacks the aniline moiety.
4-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: This compound has a similar pyrazole structure but features a chloro and ethyl group instead of the difluoromethoxy and methoxy groups.
Uniqueness: The presence of both difluoromethoxy and methoxy groups in ETHYL 3-{[4-(DIFLUOROMETHOXY)-3-METHOXYANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE imparts unique chemical and biological properties. These groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Propriétés
Formule moléculaire |
C16H17F2N3O5 |
|---|---|
Poids moléculaire |
369.32 g/mol |
Nom IUPAC |
ethyl 5-[[4-(difluoromethoxy)-3-methoxyphenyl]carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H17F2N3O5/c1-4-25-15(23)11-8-10(20-21(11)2)14(22)19-9-5-6-12(26-16(17)18)13(7-9)24-3/h5-8,16H,4H2,1-3H3,(H,19,22) |
Clé InChI |
KUKXWQPLLJTLFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)OC(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-amino-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B10940017.png)
![N-[4-(cyanomethyl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940027.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940032.png)
![[5-(2,4-Dichlorophenyl)-1,2-oxazol-3-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10940038.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylphenyl)propanamide](/img/structure/B10940044.png)

![3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B10940051.png)
![N-(3,5-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940053.png)

![ethyl 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B10940071.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B10940076.png)
![5-(2,4-dichlorophenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10940087.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10940088.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940094.png)
